Home > Products > Screening Compounds P23185 > N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide
N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide - 338422-30-3

N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

Catalog Number: EVT-2927474
CAS Number: 338422-30-3
Molecular Formula: C19H18BrClN4O2S2
Molecular Weight: 513.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

Compound Description: Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, also referred to as phpy2NS, is a ligand designed and synthesized for complexation with Group 12 elements. This research focused on its coordination chemistry and the structural analysis of its metal complexes, primarily with zinc, cadmium, and mercury . The study examined the molecular geometry, crystal structures, and supramolecular arrangements of these complexes, highlighting the influence of the metal center and ligand binding on the overall structure.

4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione

Compound Description: This compound features two 1,2,4-triazole rings linked by a sulfur atom. The research focused on the crystallographic analysis of its orthorhombic polymorph . It investigates the conformational polymorphism exhibited by the molecule, comparing it with a previously reported monoclinic form. The study emphasizes the influence of subtle conformational differences on the crystal packing and intermolecular interactions, particularly hydrogen bonding patterns.

2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine

Compound Description: This research presents the crystal structure of 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine . The study confirms the planar nature of the triazole ring and reveals the absence of significant hydrogen bonding within the crystal lattice. Notably, the investigated crystal exhibited non-merohedral twinning, a phenomenon that can complicate crystallographic analysis.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides

Compound Description: This group of compounds, featuring a 1,2,4-triazole core with various substitutions, was synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities . The study emphasizes the impact of electron-withdrawing groups on the phenyl ring, indicating their positive influence on the biological activity.

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound, characterized by its crystal structure, showcases the 1,2,4-triazole core with a sulfur linker and various aromatic substituents . The study highlights the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds, contributing to a complex three-dimensional network within the crystal lattice. Additional C—H⋯O and C—H⋯π interactions further stabilize this intricate structure.

N-[4-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide Derivatives

Compound Description: This research explores the synthesis and biological evaluation of a series of N-[4-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide derivatives. The study aims to identify new compounds with antiproliferative, antifungal, and antioxidant properties . Compounds (2) and (7) from this series demonstrated notable antifungal activity and antioxidant potential, respectively.

1,1-dimethyl-3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)thiourea (5) and 1,1-dimethyl-3-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]thiourea (6)

Compound Description: These two thiourea derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were synthesized and investigated for their biological properties . The study revealed that compound (6) exhibited comparable antioxidant activity to the known antioxidant Trolox. In contrast, both compounds (2) and (6) demonstrated moderate activity against cervical cancer cells.

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This study investigated the compound T0510.3657 (T0), a GPR17 agonist, in combination with a phenolic compound (THTMP) and temozolomide (TMZ), as a potential therapeutic strategy for glioblastoma treatment . The combination of THTMP and T0 demonstrated synergistic cytotoxic effects on glioblastoma cells, inhibiting cell proliferation, migration, invasion, and colony formation.

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451, a novel compound identified in this research, displays potent inhibitory effects on necroptosis, a form of programmed cell death. The study reveals that NTB451 specifically targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator of necroptosis, inhibiting its phosphorylation and interaction with RIPK3, thereby preventing the formation of the necrosome complex .

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: This compound, identified through molecular docking and subsequent synthesis, exhibits potent inhibitory activity against HIV-1 reverse transcriptase and displays promising aqueous solubility . This research aimed to discover novel non-nucleoside inhibitors of HIV-1 reverse transcriptase based on the triazole scaffold. The study highlights the importance of the substitution pattern on the triazole ring for inhibitory activity and aqueous solubility.

[3-[3-[[[4-methyl-5-(thiophen-2-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl]methyl][1,2,4]oxadiazol-5-yl]phenyl]carbamic acid tert-Bu ester

Compound Description: This compound, synthesized as part of a larger study on mGluR5 receptor antagonists, highlights the 1,2,4-triazole core with a sulfur linker and the incorporation of an oxadiazole ring . This research aimed to discover new compounds for treating neurological, psychiatric, and pain disorders, and although specific IC50 values were not provided for individual compounds, the synthesized derivatives typically exhibited mGluR5 antagonist activity with IC50 values ≤10 μM.

7-hydroxy-4-({[5-hydroxy-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one (HTS) and 1-(2-chloro-6-fluorobenzoyl)-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-5-yl]urea (CD0)

Compound Description: These two compounds were identified through a structure-based virtual screening approach designed to discover novel ligands for the COI1-JAZ1 co-receptor complex, a key player in the jasmonic acid signaling pathway in plants . This research aimed to identify compounds that could influence plant growth and development by modulating jasmonate signaling. HTS demonstrated growth-promoting properties in both Arabidopsis and tomato plants and was able to partially reverse the root growth inhibition induced by jasmonic acid.

Properties

CAS Number

338422-30-3

Product Name

N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide

Molecular Formula

C19H18BrClN4O2S2

Molecular Weight

513.85

InChI

InChI=1S/C19H18BrClN4O2S2/c1-2-11-25-18(12-22-29(26,27)17-9-7-16(21)8-10-17)23-24-19(25)28-13-14-3-5-15(20)6-4-14/h2-10,22H,1,11-13H2

InChI Key

GRTDRIBXPSQQSG-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.